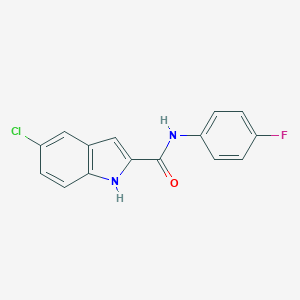

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide, also known as XAV939, is a small molecule inhibitor that has been widely used in scientific research. It was first identified as a potential therapeutic agent for cancer treatment due to its ability to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation. Since then, XAV939 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide involves the inhibition of tankyrase, which regulates the stability of Axin, a key component of the Wnt/β-catenin pathway. By stabilizing Axin, 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide promotes the degradation of β-catenin, which is a downstream target of the Wnt/β-catenin pathway. This leads to the inhibition of Wnt/β-catenin signaling and the suppression of cellular processes that are regulated by this pathway.

Biochemical and Physiological Effects:

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent for cancer treatment. It has also been shown to promote the differentiation of stem cells into specific cell types, such as neurons and adipocytes. In addition, 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines in macrophages.

Advantages and Limitations for Lab Experiments

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its target, tankyrase, and can effectively inhibit its activity at low concentrations. 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide has also been shown to be stable in various cell culture media and can be used in a wide range of cell types and tissues.

However, there are also some limitations to the use of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide in lab experiments. It has been shown to have off-target effects on other cellular processes, such as DNA damage response and telomere maintenance. This may complicate the interpretation of experimental results and require additional controls and validation. In addition, the optimal concentration and duration of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide treatment may vary depending on the cell type and experimental conditions, and may require optimization for each experiment.

Future Directions

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide has opened up new avenues for research in various fields, including cancer biology, stem cell research, and inflammation. There are several future directions that can be explored to further understand the mechanism of action and potential applications of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide. These include:

1. Investigating the role of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide in cancer therapy, including its efficacy in combination with other chemotherapeutic agents.

2. Exploring the potential of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide in regenerative medicine, including its ability to promote stem cell differentiation and tissue repair.

3. Investigating the off-target effects of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide and developing strategies to mitigate these effects.

4. Developing more potent and selective inhibitors of tankyrase that can be used as alternative tools for studying the Wnt/β-catenin pathway.

5. Investigating the role of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide in other cellular processes, such as DNA damage response and telomere maintenance, to gain a more comprehensive understanding of its mechanism of action.

Synthesis Methods

The synthesis of 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide involves a multistep process that starts with the reaction of 4-fluoroaniline with 2-bromo-5-chlorobenzoic acid to form 4-fluoro-N-(5-chloro-2-bromobenzoyl)aniline. This intermediate is then reacted with indole-2-carboxylic acid to form the final product, 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide. The synthesis process has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide has been extensively used in scientific research to study the Wnt/β-catenin signaling pathway and its role in various cellular processes. It has been shown to inhibit the activity of tankyrase, an enzyme that regulates the stability of Axin, a key component of the Wnt/β-catenin pathway. By inhibiting tankyrase, 5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide stabilizes Axin and promotes the degradation of β-catenin, leading to the inhibition of Wnt/β-catenin signaling. This mechanism has been implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

Product Name |

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide |

|---|---|

Molecular Formula |

C15H10ClFN2O |

Molecular Weight |

288.7 g/mol |

IUPAC Name |

5-chloro-N-(4-fluorophenyl)-1H-indole-2-carboxamide |

InChI |

InChI=1S/C15H10ClFN2O/c16-10-1-6-13-9(7-10)8-14(19-13)15(20)18-12-4-2-11(17)3-5-12/h1-8,19H,(H,18,20) |

InChI Key |

LOCMEPYLSSMJJB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)F |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B264675.png)

![ethyl 4-{[4-hydroxy-2-(2-methoxyphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B264676.png)

![2-amino-1-(4-fluorobenzyl)-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B264682.png)

![2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B264683.png)

![9-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro-1H-[1,2,4]triazolo[5,1-b]quinazolin-8-one](/img/structure/B264691.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B264710.png)

![5-(furan-2-yl)-N-[1-[(2-methylphenyl)methyl]pyrazol-4-yl]-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B264713.png)

![5-ethyl-8-oxo-N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264716.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B264720.png)

![1-[3-(diethylamino)propyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264728.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264730.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B264731.png)

![10-(cyclopropylcarbonyl)-3,3-dimethyl-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B264732.png)